molecular formula C9H8N2O2S B1622408 methyl N-(1,3-benzothiazol-2-yl)carbamate CAS No. 28953-24-4

methyl N-(1,3-benzothiazol-2-yl)carbamate

Cat. No. B1622408
CAS RN: 28953-24-4
M. Wt: 208.24 g/mol
InChI Key: YKWJTPUXFFRTFG-UHFFFAOYSA-N
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Description

“Methyl N-(1,3-benzothiazol-2-yl)carbamate” is a compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A new method has been developed for the synthesis of 1,3-benzothiazol-2 (3H)-ones with carbamate function based on the adducts of the 1,4-addition of thioacetic acid to 2-R- N, N '-dimethoxycarbonyl-1,4-benzoquinone diimines .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. They include cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea; reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases; cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared, among others .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds, including methyl N-(1,3-benzothiazol-2-yl)carbamate, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising inhibitory concentrations against M. tuberculosis . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Antibacterial Agents

Some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains . In particular, compounds with a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus .

Antifungal Agents

Benzothiazole derivatives have been associated with antifungal activities . These compounds have been investigated extensively for their potential in treating fungal infections .

Antioxidant Agents

Benzothiazole derivatives have also been associated with antioxidant activities . These compounds have the potential to neutralize harmful free radicals in the body .

Antimicrobial Agents

Benzothiazole derivatives have been associated with antimicrobial activities . These compounds have been investigated for their potential in treating a variety of microbial infections .

Anti-Proliferative Agents

Benzothiazole derivatives have been associated with anti-proliferative activities . These compounds have been investigated for their potential in inhibiting the growth of cancer cells .

Anti-Convulsant Agents

Benzothiazole derivatives have been associated with anti-convulsant activities . These compounds have been investigated for their potential in treating seizure disorders .

Falcipain Inhibitors

Benzothiazole derivatives have been associated with falcipain inhibitory activities . These compounds have been investigated for their potential in treating malaria .

Future Directions

Benzothiazole derivatives, including “methyl N-(1,3-benzothiazol-2-yl)carbamate”, could be further explored for their potential biological activities. They also serve as valuable precursors in the synthesis of new functionally substituted compounds .

Mechanism of Action

properties

IUPAC Name

methyl N-(1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)11-8-10-6-4-2-3-5-7(6)14-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWJTPUXFFRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393286
Record name methyl N-(1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28953-24-4
Record name methyl N-(1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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